Magnesium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hexafluorophosphate is an inorganic compound with the chemical formula Mg(PF₆)₂. It is a colorless crystalline solid that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium hexafluorophosphate can be synthesized through the reaction of magnesium chloride with hexafluorophosphoric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of magnesium chloride in water.
- Addition of hexafluorophosphoric acid to the solution.
- Precipitation of this compound as a solid product.
The reaction conditions, such as temperature and concentration, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, this compound is produced using high-purity magnesium and hexafluorophosphoric acid. The process involves controlled reaction conditions to ensure the production of high-quality this compound. The industrial production methods are designed to minimize impurities and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.
Complex Formation: It can form complexes with other metal ions, enhancing its utility in various chemical processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Water: For hydrolysis reactions.
Organic Solvents: For dissolution and reaction facilitation.
Other Metal Salts: For complex formation.
The reaction conditions, such as temperature, pH, and solvent type, play a crucial role in determining the reaction pathway and products .
Major Products Formed
The major products formed from reactions involving this compound include:
Hydrofluoric Acid: Formed during hydrolysis.
Complex Metal Fluorophosphates: Formed during complexation reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of magnesium hexafluorophosphate involves its ability to interact with various molecular targets and pathways. It can:
Inhibit Enzyme Activity: By binding to active sites and altering enzyme conformation.
Form Complexes: With metal ions, affecting their availability and reactivity in biological systems.
Alter Cellular Processes: By interacting with cellular components and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Hexafluorophosphate: Similar in structure but contains potassium instead of magnesium.
Sodium Hexafluorophosphate: Contains sodium and is used in similar applications.
Uniqueness
Magnesium hexafluorophosphate is unique due to its specific interactions with magnesium ions, which can influence its reactivity and applications. Its ability to form stable complexes with other metal ions makes it particularly valuable in various chemical and industrial processes .
Eigenschaften
Molekularformel |
F12MgP2 |
---|---|
Molekulargewicht |
314.234 g/mol |
IUPAC-Name |
magnesium;dihexafluorophosphate |
InChI |
InChI=1S/2F6P.Mg/c2*1-7(2,3,4,5)6;/q2*-1;+2 |
InChI-Schlüssel |
BNMGWRMLSYNPEX-UHFFFAOYSA-N |
Kanonische SMILES |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.